ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE
Overview
Description
ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the alkylation of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with ethyl 3-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. In the context of local anesthesia, the compound binds to sodium ion channels on nerve membranes, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparison with Similar Compounds
ETHYL 3-(1-BENZOYLPIPERIDINE-4-AMIDO)BENZOATE can be compared with other piperidine derivatives such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: Known for its stimulant properties and dopamine reuptake inhibition.
Vanoxerine: A piperazine derivative with similar pharmacological activities.
GBR-12,935: Another piperazine derivative used in research for its effects on the central nervous system.
Properties
IUPAC Name |
ethyl 3-[(1-benzoylpiperidine-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-28-22(27)18-9-6-10-19(15-18)23-20(25)16-11-13-24(14-12-16)21(26)17-7-4-3-5-8-17/h3-10,15-16H,2,11-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSLZZYKHHFOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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